molecular formula C11H14N2O2 B1491978 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2091105-15-4

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No. B1491978
CAS RN: 2091105-15-4
M. Wt: 206.24 g/mol
InChI Key: WWNZJUCFYVVPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a compound that contains an indole ring, which is a common nitrogen-based heterocyclic scaffold . Indole-based compounds are frequently used in the synthesis of various organic compounds and are important among heterocyclic structures due to their biological and pharmaceutical activities .

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable for developing new antiviral agents.

Anti-inflammatory Applications

The indole scaffold is also associated with anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases. By modulating the inflammatory pathways, indole derivatives can potentially serve as a basis for new anti-inflammatory medications .

Anticancer Applications

One of the most significant applications of indole derivatives is in the field of cancer research. These compounds have been found to possess anticancer activities, with some showing strong cytotoxicity against various human cancer cell lines. This includes potential applications in treating colon, prostate, and lung cancers .

Anti-HIV Applications

Indole derivatives have been studied for their potential use in anti-HIV therapies. The structural diversity of indole-based compounds allows for the exploration of new treatments that could inhibit the replication of the HIV virus .

Antioxidant Applications

The antioxidant properties of indole derivatives make them candidates for research into diseases caused by oxidative stress. By scavenging free radicals, these compounds could help in preventing or mitigating the effects of oxidative damage in cells .

Antimicrobial Applications

Research has indicated that indole derivatives can be effective against a broad spectrum of microbial pathogens. Their antimicrobial activity extends to both bacterial and fungal infections, which could lead to the development of new antibiotics .

Antitubercular Applications

Tuberculosis remains a major global health challenge, and indole derivatives have shown potential in antitubercular activity. Their ability to inhibit the growth of Mycobacterium tuberculosis could be pivotal in creating more effective treatments for TB .

Antidiabetic Applications

Indole derivatives have been explored for their role in managing diabetes. By influencing the metabolic pathways associated with diabetes, these compounds could contribute to new therapeutic strategies for blood sugar regulation .

Antimalarial Applications

Malaria is another area where indole derivatives could have a significant impact. Their antimalarial activity opens up possibilities for new treatments that could be more effective against resistant strains of the malaria parasite .

Anticholinesterase Activities

Lastly, indole derivatives have been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting enzymes that break down neurotransmitters, these compounds could improve cognitive functions in patients with Alzheimer’s disease .

Future Directions

Indole-based compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The future directions in the study of “2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

properties

IUPAC Name

2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNZJUCFYVVPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.